

The Role of Nonadecanoate as a Fungal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nonadecanoate**

Cat. No.: **B1228766**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanoate (C19:0), a 19-carbon saturated fatty acid, is a recognized fungal metabolite with emerging significance in various biological contexts. While less common than its even-chained counterparts, its presence in certain fungal species and its demonstrated bioactivities, including antifungal and anti-tumor effects, warrant a closer examination. This technical guide provides an in-depth analysis of the biosynthesis, biological roles, and potential applications of **nonadecanoate** as a fungal metabolite. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further research and development in this area.

Introduction

Fungi produce a vast and diverse array of secondary metabolites, many of which have been exploited for their medicinal and biotechnological applications. Among these are fatty acids, which not only serve as essential structural components of cell membranes and energy reserves but also act as potent signaling molecules. Nonadecanoic acid, the conjugate acid of **nonadecanoate**, has been identified in various fungal species, including the well-known medicinal mushroom *Ganoderma lucidum*.^[1] Its role extends beyond simple metabolism, with studies indicating its potential to inhibit the proliferation of cancer cells and modulate host immune responses.^{[2][3]} This guide will delve into the multifaceted nature of **nonadecanoate** as a fungal metabolite, providing a technical foundation for its study and exploitation.

Biosynthesis of Nonadecanoate in Fungi

The biosynthesis of **nonadecanoate** in fungi follows the general fatty acid synthesis (FAS) pathway.^{[4][5][6][7]} Unlike the synthesis of even-chain fatty acids which exclusively uses acetyl-CoA as the primer, the production of odd-chain fatty acids like **nonadecanoate** utilizes propionyl-CoA as the initial building block.^[6]

The process is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS), and involves a repeating cycle of four reactions: condensation, reduction, dehydration, and a second reduction. Each cycle elongates the fatty acid chain by two carbons, donated from malonyl-CoA. The synthesis of **nonadecanoate** would therefore require one molecule of propionyl-CoA and eight molecules of malonyl-CoA.

[Click to download full resolution via product page](#)

Figure 1: Biosynthesis of **Nonadecanoate** in Fungi.

Biological Activities of Nonadecanoate

Nonadecanoate and its derivatives have been shown to exhibit a range of biological activities. These activities are summarized below with available quantitative data.

Antifungal Activity

While data on the direct antifungal activity of nonadecanoic acid is limited, its analogs have shown significant inhibitory effects against various fungal pathogens. The mechanism is thought to involve the disruption of the fungal cell membrane and interference with key metabolic pathways such as sphingolipid biosynthesis.

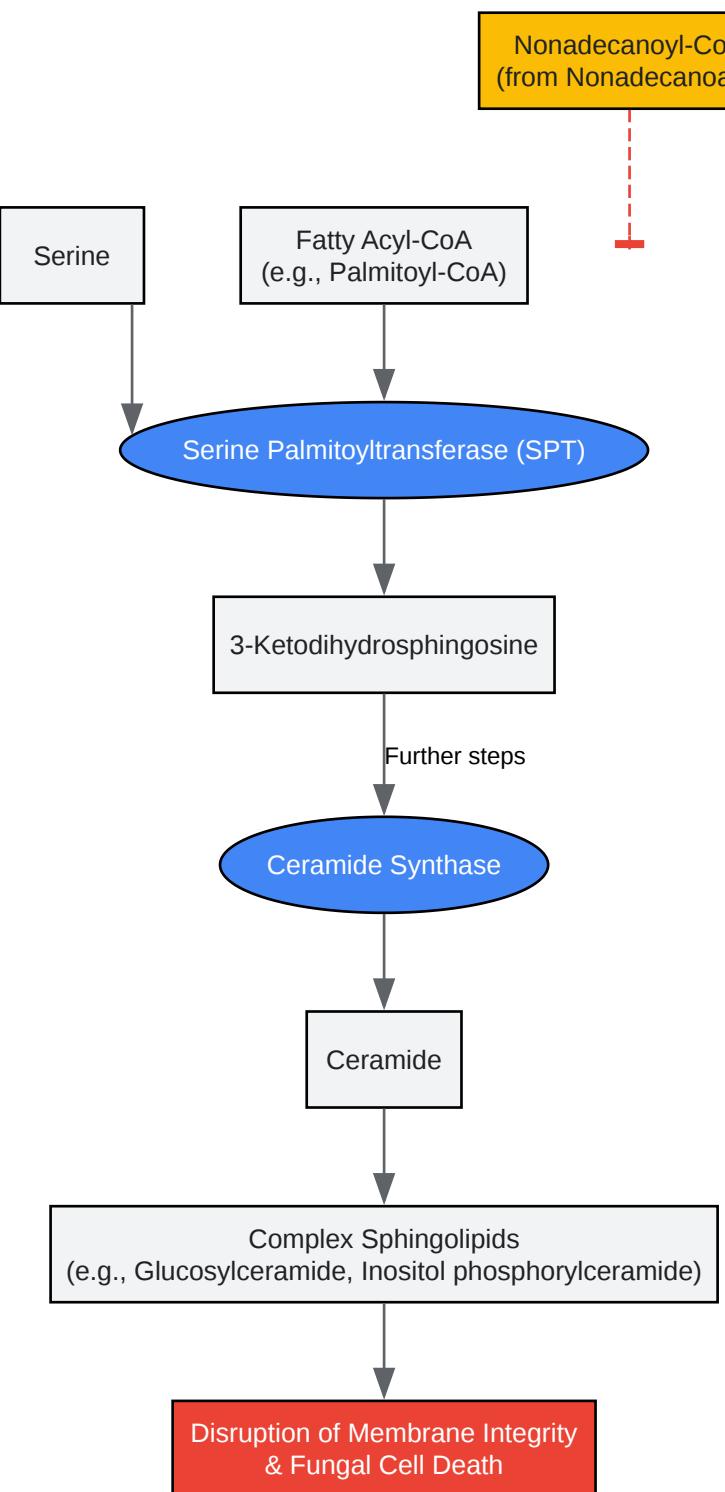
Compound	Fungal Species	MIC (μ M)	Reference
6-Nonadecenoic acid	Cryptococcus neoformans ATCC 66031	< 4.3	[8][9]
2,6-Nonadecadiynoic acid	Candida albicans ATCC 14053	> 100	[8]
2,6-Nonadecadiynoic acid	Cryptococcus neoformans ATCC 66031	< 5.8	[8]

Table 1: Minimum Inhibitory Concentration (MIC) of **Nonadecanoate** Analogs Against Fungal Pathogens.

Anti-tumor Activity

Nonadecanoic acid, isolated from the spores of *Ganoderma lucidum*, has demonstrated significant inhibitory activity against human cancer cell lines.[1][3] The proposed mechanism involves the induction of apoptosis.

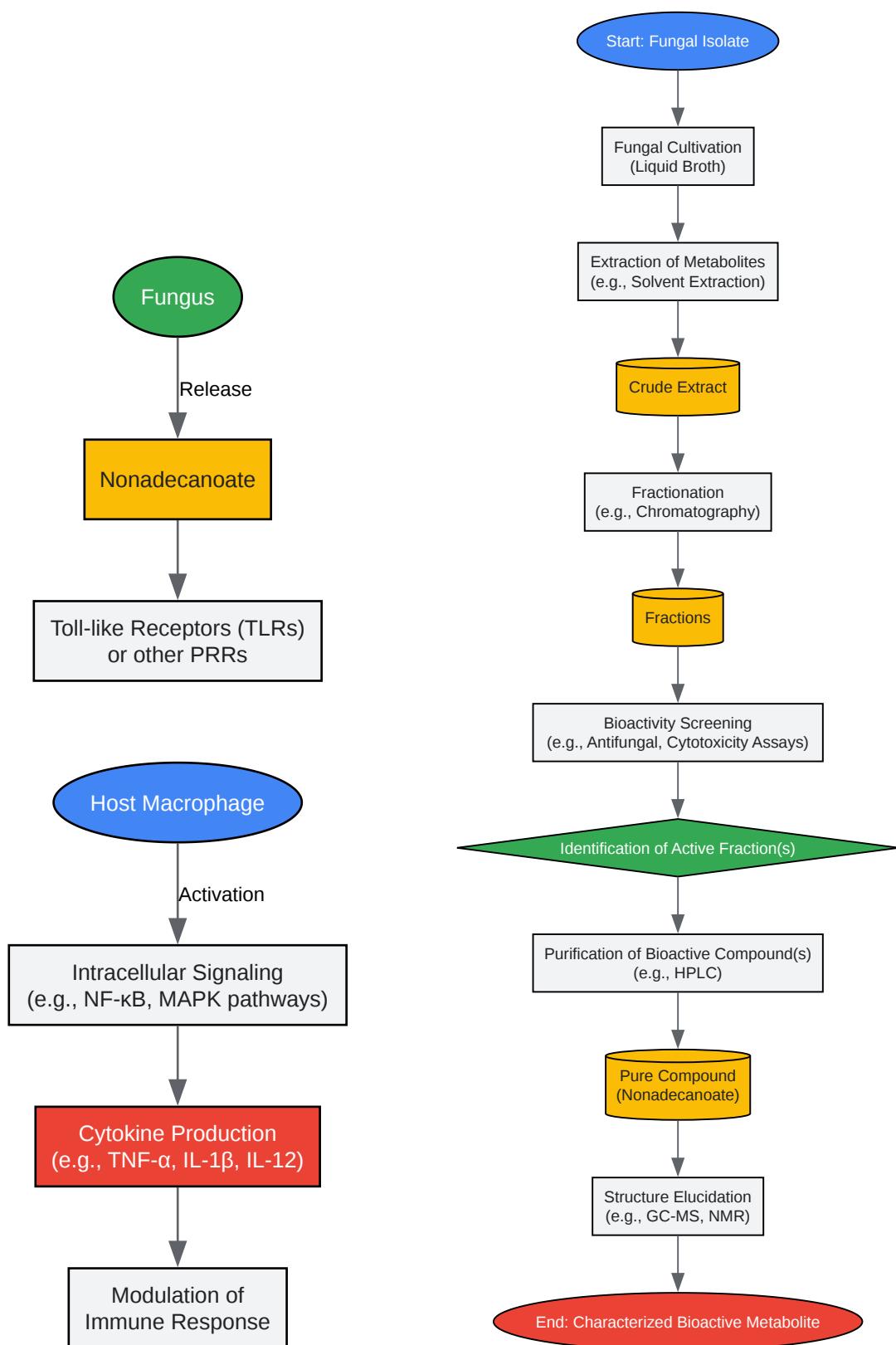
Compound	Cell Line	IC50 (μ M)	Reference
Nonadecanoic acid	HL-60 (Human promyelocytic leukemia)	68 \pm 7	[2][3]


Table 2: IC50 Value of Nonadecanoic Acid Against a Human Cancer Cell Line.

Putative Mechanisms of Action

The biological activities of **nonadecanoate** are believed to stem from its ability to interfere with fundamental cellular processes. Two key putative mechanisms are the disruption of sphingolipid biosynthesis and the induction of apoptosis in cancer cells.

Inhibition of Sphingolipid Biosynthesis


Sphingolipids are essential components of fungal cell membranes and are involved in various signaling pathways.[10][11][12] Fatty acids can interfere with the biosynthesis of sphingolipids, leading to membrane stress and ultimately cell death. The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. The introduction of an odd-chain fatty acid like nonadecanoyl-CoA could potentially disrupt this pathway.

[Click to download full resolution via product page](#)

Figure 2: Putative Inhibition of Fungal Sphingolipid Biosynthesis.

Modulation of Host Immune Response

Fungal metabolites, including fatty acids, can interact with and modulate the host immune system.^{[12][13]} **Nonadecanoate**, as a component of *Ganoderma lucidum*, has been implicated in the modulation of macrophage activity, including the production of cytokines such as TNF- α and interleukins.^{[2][14][15]} This interaction can influence the outcome of a fungal infection or contribute to the immunomodulatory effects of medicinal fungi.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gcms.cz [gcms.cz]
- 2. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid methyl ester analysis of Aspergillus fumigatus isolated from fruit pulps for biodiesel production using GC-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi [frontiersin.org]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid: novel synthesized acetylenic fatty acids as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]
- 12. Effect of Ganoderma Lucidum on Cytokine Release by Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acids in filamentous pathogenic fungi: Multidimensional regulation and pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Role of Nonadecanoate as a Fungal Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1228766#role-of-nonadecanoate-as-a-fungal-metabolite\]](https://www.benchchem.com/product/b1228766#role-of-nonadecanoate-as-a-fungal-metabolite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com